Keap1-Nrf2-IN-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

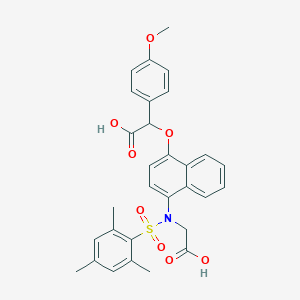

Keap1-Nrf2-IN-14 (CAS: 1928782-31-3) is a small-molecule inhibitor targeting the KEAP1-NRF2 protein-protein interaction (PPI). It disrupts the binding of KEAP1 to NRF2 with an IC50 of 75 nM and a dissociation constant (Kd) of 24 nM for KEAP1 . By inhibiting this interaction, this compound stabilizes NRF2, enabling its translocation to the nucleus and subsequent induction of antioxidant response element (ARE)-driven genes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TRXR1). This mechanism enhances cellular defenses against oxidative stress and inflammation, making it a candidate for studying diseases like chronic obstructive pulmonary disease (COPD), pulmonary fibrosis, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route may include the use of protecting groups, coupling reactions, and purification steps to obtain the final product with high purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-14 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .

Scientific Research Applications

Cancer Treatment

Keap1-Nrf2-IN-14 has shown promise in cancer therapy by modulating the Nrf2 pathway. In cancers characterized by aberrant Nrf2 activation, inhibiting the Keap1-Nrf2 interaction can lead to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents. For example, studies have indicated that targeting this pathway could improve outcomes in lung and liver cancers by restoring normal redox balance and reducing resistance to therapy .

Neuroprotection

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By enhancing Nrf2 activity, this compound can promote neuronal survival under oxidative stress conditions and reduce neuroinflammation . In animal studies, treatment with Nrf2 activators has been associated with improved cognitive function and reduced markers of neurodegeneration .

Inflammation Management

The compound has also been investigated for its role in modulating inflammatory responses. Activation of the Nrf2 pathway can suppress pro-inflammatory cytokine production and enhance the anti-inflammatory phenotype of macrophages. This has implications for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Mechanism of Action

Keap1-Nrf2-IN-14 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. These genes encode for various cytoprotective proteins that help in mitigating oxidative stress and maintaining cellular homeostasis .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula: C30H29NO8S

- Molecular Weight : 563.62 g/mol

- Storage : Powder stable at -20°C for 3 years; solvent solutions require -80°C for 1 year .

Keap1-Nrf2-IN-24

Key Features :

- Potency : Ki = 13 nM for KEAP1, significantly lower than Keap1-Nrf2-IN-14’s Kd of 24 nM .

- Mechanism : Induces TRXR1 and NQO1 protein expression and upregulates AKR1B10 mRNA, amplifying antioxidant responses .

- Advantages : Superior metabolic stability compared to this compound, making it more suitable for in vivo studies .

Keap1-Nrf2-IN-13

Key Features :

- Potency : IC50 = 0.15 μM (150 nM), less potent than this compound .

- Binding Mode : Forms hydrogen bonds with Keap1 residues (Asn414, Arg415, Arg483, Gln530), critical for PPI disruption .

- Applications : Studied in pulmonary fibrosis, COPD, and cancer due to its anti-inflammatory effects .

PI3Kδ-IN-14

Key Features :

Novel Inhibitors from Machine Learning Studies

Key Features :

- Structural Diversity: 15 hit compounds identified with low structural similarity (0.14–0.26 Tanimoto coefficient) to known inhibitors, suggesting novel scaffolds .

- Solubility : AlogP < 5 for 13/15 compounds, indicating favorable aqueous solubility .

Comparative Analysis Table

| Compound | Target | IC50/Ki/Kd | Mechanism | Key Applications | Advantages |

|---|---|---|---|---|---|

| This compound | KEAP1-NRF2 PPI | IC50 = 75 nM | Disrupts KEAP1-NRF2 binding | Oxidative stress, inflammation | High KEAP1 affinity (Kd = 24 nM) |

| Keap1-Nrf2-IN-24 | KEAP1-NRF2 PPI | Ki = 13 nM | Upregulates TRXR1, NQO1, AKR1B10 | Antioxidant therapy | Superior metabolic stability |

| Keap1-Nrf2-IN-13 | KEAP1-NRF2 PPI | IC50 = 150 nM | Binds KEAP1 polar residues | Pulmonary fibrosis, cancer | Specific hydrogen-bond interactions |

| PI3Kδ-IN-14 | PI3Kδ | IC50 = 0.8 nM | Inhibits PI3K/AKT pathway | Acute lung injury | High kinase selectivity |

| ML-derived inhibitors | KEAP1-NRF2 PPI | Variable | Novel scaffolds | Broad-spectrum PPI inhibition | Structural diversity, solubility |

Critical Considerations

- Validation Concerns : A 2021 study highlighted that 12–21 reported Keap1-Nrf2 inhibitors may lack biochemical validation, emphasizing the need for orthogonal assays (e.g., SPR, cellular NRF2 activation) . This compound is commercially available from reputable suppliers (TargetMol, MedChemExpress), supporting its reliability .

- Structural Uniqueness : this compound’s structure differs from both classical inhibitors (e.g., bardoxolone methyl) and newer hits from machine learning studies, which exhibit Tanimoto coefficients < 0.26 .

Biological Activity

Keap1-Nrf2-IN-14 is a small molecule inhibitor targeting the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular responses to oxidative stress. The Keap1-Nrf2 pathway is integral for maintaining redox homeostasis and regulating the expression of various antioxidant enzymes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

The Keap1-Nrf2 signaling pathway functions as a cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation via the ubiquitin-proteasome system. In response to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes that prevent Nrf2 degradation, allowing it to translocate to the nucleus and activate antioxidant response elements (AREs) .

This compound disrupts the interaction between Keap1 and Nrf2, thereby stabilizing Nrf2 and promoting its nuclear accumulation. This action enhances the transcription of genes involved in detoxification and antioxidant defense .

Antioxidant Response

This compound has been shown to significantly enhance the expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play critical roles in mitigating oxidative damage and protecting cells from stress-induced apoptosis .

Cellular Proliferation and Survival

Research indicates that activation of the Nrf2 pathway by this compound can promote cell survival under conditions of oxidative stress. For instance, in neuroblastoma cells, treatment with this compound resulted in increased cell viability and reduced markers of apoptosis . This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of Parkinson's disease. The compound was administered to mice subjected to neurotoxic insults. Results showed a significant reduction in dopaminergic neuron loss and improved motor function compared to controls. The mechanism was attributed to enhanced Nrf2 activation leading to increased antioxidant enzyme levels .

Study 2: Cancer Therapeutics

In cancer research, this compound demonstrated potential as an adjunct therapy. In vitro studies on lung cancer cells indicated that the compound inhibited cell proliferation while promoting apoptosis through Nrf2-mediated pathways. The findings suggest that targeting the Keap1-Nrf2 interaction could enhance the efficacy of existing chemotherapeutic agents .

Research Findings Summary Table

Future Directions

The ongoing exploration of this compound's biological activity suggests promising avenues for further research. Potential studies could focus on:

- Long-term effects : Evaluating chronic administration impacts on various disease models.

- Combination therapies : Investigating synergistic effects with other therapeutic agents in cancer treatment.

- Mechanistic insights : Elucidating specific molecular pathways influenced by Nrf2 activation in different cell types.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate the inhibitory activity of Keap1-Nrf2-IN-14 on the KEAP1-NRF2 interaction?

To confirm inhibitory activity, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). This compound exhibits a Kd of 24 nM for KEAP1, as demonstrated in competitive binding assays . Additionally, luciferase reporter assays in HEK293T cells transfected with an antioxidant response element (ARE)-driven luciferase construct can quantify NRF2 activation post-inhibition .

Q. Which downstream biomarkers should be monitored to assess the compound’s antioxidant and anti-inflammatory effects?

Measure mRNA/protein levels of NRF2 target genes such as HMOX1, NQO1, and GCLC using qPCR or Western blot. This compound has been shown to upregulate these genes, correlating with reduced oxidative stress markers (e.g., ROS levels) and inflammatory cytokines (e.g., IL-6, TNF-α) in cell-based models .

Q. What in vitro models are suitable for studying this compound in oxidative stress-related inflammation?

Use LPS-stimulated macrophages (e.g., RAW264.7) or primary immune cells to model inflammation. For oxidative stress, employ hydrogen peroxide (H2O2)-treated epithelial cells (e.g., A549 or HepG2). These models allow quantification of NRF2 nuclear translocation via immunofluorescence and downstream gene activation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in NRF2 target gene activation across different cellular models when using this compound?

Variability may arise from cell-specific KEAP1/NRF2 stoichiometry or basal oxidative stress levels. Normalize data to baseline NRF2 activity in each model and include positive controls (e.g., sulforaphane). Dose-response curves (e.g., 10–100 nM) and time-course experiments (6–24 hrs) can identify optimal conditions for gene induction . If contradictions persist, validate using CRISPR-KO models of KEAP1 or NRF2 to isolate compound-specific effects .

Q. What strategies are recommended to optimize the selectivity of this compound against off-target kinases or signaling pathways?

Perform kinome-wide profiling (e.g., using KINOMEscan) to assess off-target binding. This compound’s high selectivity for KEAP1 (IC50: 75 nM) minimizes cross-reactivity, but secondary assays (e.g., phosphoproteomics) in relevant cell types (e.g., hepatocytes) are advised to rule out PI3K/AKT or MAPK pathway modulation .

Q. How should experimental designs address the potential metabolic instability of this compound in preclinical models?

Conduct hepatic microsomal stability assays (human/rodent) to evaluate cytochrome P450-mediated metabolism. If instability is observed, modify dosing regimens (e.g., staggered administration) or use pharmacokinetic enhancers. Comparative studies with analogs like Keap1-Nrf2-IN-24 (Ki: 13 nM) may provide structural insights to improve metabolic stability .

Q. What combinatorial approaches could enhance the therapeutic potential of this compound in chronic inflammatory diseases?

Pair the compound with anti-inflammatory agents (e.g., JAK/STAT inhibitors) in co-treatment assays. Synergy can be assessed via Bliss independence or Chou-Talalay models. For example, combining with PI3Kδ inhibitors (e.g., PI3Kδ-IN-14) may amplify anti-inflammatory effects in acute lung injury models .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent NRF2 activation data?

Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50 values. For gene expression data, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Ensure biological replicates (n ≥ 3) and power analysis to minimize Type II errors .

Q. How should researchers validate the reproducibility of this compound’s effects across independent laboratories?

Adhere to standardized protocols for cell culture (e.g., ATCC guidelines), compound preparation (e.g., DMSO concentration ≤0.1%), and assay conditions (e.g., hypoxia vs. normoxia). Share detailed spectral data (e.g., NMR, HPLC purity) and batch-specific activity reports to ensure consistency .

Q. What in vivo models are most appropriate for translating findings from this compound studies to human disease?

Utilize NRF2-knockout mice to confirm target engagement. For oxidative stress, employ paraquat-induced lung injury or carbon tetrachloride (CCl4)-induced hepatic fibrosis models. Measure tissue-specific NRF2 activation via immunohistochemistry and correlate with histopathology scores .

Properties

Molecular Formula |

C30H29NO8S |

|---|---|

Molecular Weight |

563.6 g/mol |

IUPAC Name |

2-[4-[carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-2-(4-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C30H29NO8S/c1-18-15-19(2)29(20(3)16-18)40(36,37)31(17-27(32)33)25-13-14-26(24-8-6-5-7-23(24)25)39-28(30(34)35)21-9-11-22(38-4)12-10-21/h5-16,28H,17H2,1-4H3,(H,32,33)(H,34,35) |

InChI Key |

SNWXNMFUFJGUTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)OC(C4=CC=C(C=C4)OC)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.